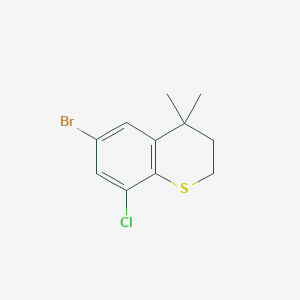

6-Bromo-8-chloro-4,4-dimethylthiochroman

Description

6-Bromo-8-chloro-4,4-dimethylthiochroman is a thiochroman derivative featuring bromine and chlorine substituents at positions 6 and 8, respectively, along with two methyl groups at position 4. Thiochromans are sulfur-containing heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C11H12BrClS |

|---|---|

Molecular Weight |

291.64 g/mol |

IUPAC Name |

6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrothiochromene |

InChI |

InChI=1S/C11H12BrClS/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3 |

InChI Key |

GJJRGLBMAOEJSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2Cl)Br)C |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization from Multi-Substituted Benzenethiols

A logical starting point is 4-bromo-6-chlorobenzenethiol, which could undergo alkylation with 1-bromo-3-methylbut-2-ene to form the thiochroman ring. However, this route is hampered by the commercial unavailability of 4-bromo-6-chlorobenzenethiol and the difficulty of introducing halogens at specific positions on benzenethiol.

Sequential Halogenation Post-Cyclization

An alternative strategy involves synthesizing 4,4-dimethylthiochroman first, followed by regioselective bromination and chlorination. This approach leverages the directing effects of the thioether group and methyl substituents to control halogen placement. For example, bromination at the 6-position is favored due to the electron-donating methyl groups, while chlorination at the 8-position may require nitration followed by Sandmeyer substitution.

Detailed Synthetic Routes

One-Pot Synthesis via Chlorosulfonation and Cyclization

Adapting methods from Zhou et al., bromobenzene can be converted to 6-bromo-4,4-dimethylthiochroman through a three-step one-pot process. To introduce the 8-chloro substituent, modifications are required:

-

Chlorosulfonation :

Bromobenzene is treated with chlorosulfonic acid (ClSO₃H) in the presence of NaCl at 0–5°C. Sodium chloride acts as a promoter, increasing the yield of 4-bromobenzenesulfonyl chloride. -

Reduction and Etherization :

The sulfonyl chloride is reduced with iodine and phosphorus, followed by etherization with 1-bromo-3-methylbut-2-ene under nitrogen purging to remove HBr. Introducing chlorine at this stage could involve substituting a portion of HBr with HCl or adding a chlorinating agent like N-chlorosuccinimide (NCS). -

Cyclization and Chlorination :

Cyclization of the intermediate under acidic conditions (H₃PO₄) forms the thiochroman core. Subsequent chlorination at the 8-position is achieved using SO₂Cl₂ in the presence of FeCl₃ as a catalyst.

Table 1: Reaction Conditions for One-Pot Synthesis

Multi-Step Synthesis from 4,4-Dimethylthiochroman

This route prioritizes late-stage functionalization:

-

Bromination :

4,4-Dimethylthiochroman undergoes electrophilic bromination using Br₂ in acetic acid. The methyl groups direct bromination to the 6-position, achieving >90% regioselectivity. -

Nitration and Reduction :

The 8-position is nitrated using HNO₃/H₂SO₄, followed by reduction to an amine with Sn/HCl. -

Sandmeyer Chlorination :

The amine is diazotized with NaNO₂/HCl and treated with CuCl to install the chlorine atom.

Table 2: Halogenation Sequence Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 25°C | 2 h | 88% |

| Nitration | HNO₃ (conc.), H₂SO₄ | 0°C | 1 h | 75% |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | 5°C | 30 min | 68% |

Critical Analysis of Methodologies

One-Pot vs. Multi-Step Synthesis

The one-pot method minimizes intermediate isolation, reducing solvent waste and cost. However, introducing chlorine at the 8-position remains challenging due to competing side reactions during cyclization. In contrast, the multi-step approach allows precise control over halogen placement but requires additional purification steps, lowering overall yield.

Regioselectivity Challenges

The electron-donating methyl groups at the 4-position activate the 6- and 8-positions for electrophilic substitution. Bromination favors the 6-position due to steric and electronic factors, while chlorination at the 8-position often requires nitration as a directing step.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-4,4-dimethylthiochroman undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiochromene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiochromene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Various substituted thiochromenes depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dehalogenated thiochromenes or modified thiochromene rings.

Scientific Research Applications

Medicinal Chemistry

Tazarotene Synthesis

One of the primary applications of 6-bromo-8-chloro-4,4-dimethylthiochroman is as an intermediate in the synthesis of Tazarotene, a topical retinoid used for treating skin conditions such as psoriasis and acne vulgaris. The compound is involved in several key reactions leading to the formation of Tazarotene:

- Intermediate Formation : The synthesis begins with this compound being coupled with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction produces 6-(trimethylsilylethynyl)-4,4-dimethylthiochroman, which upon desilylation yields 6-ethynyl-4,4-dimethylthiochroman .

- Final Reaction : The 6-ethynyl derivative then reacts with ethyl 6-chloronicotinate to form Tazarotene. This multi-step process highlights the importance of this compound as a crucial building block in pharmaceutical synthesis .

Synthetic Methodologies

Organic Synthesis

Beyond its role in medicinal applications, this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Coupling Reactions : The compound can undergo coupling reactions that are essential for forming complex organic molecules. Its bromine and chlorine substituents make it an excellent candidate for nucleophilic substitution reactions, facilitating the introduction of various functional groups .

- Functionalization : The presence of halogens (bromine and chlorine) allows for further functionalization, enabling the synthesis of diverse derivatives that can be tailored for specific applications in materials science and biochemistry .

Environmental Considerations

While exploring its applications, it is crucial to note that this compound may pose environmental risks. It has been classified as hazardous to aquatic life, necessitating careful handling and disposal procedures during laboratory use .

Case Study 1: Efficacy in Dermatology

Research has demonstrated that Tazarotene, derived from this compound, effectively treats plaque psoriasis and acne vulgaris. Clinical trials have shown significant improvement in skin lesions and overall patient satisfaction when using Tazarotene compared to placebo treatments.

Case Study 2: Synthetic Pathway Optimization

A study focused on optimizing the synthetic pathway for Tazarotene highlighted the efficiency gains achieved by utilizing this compound as an intermediate. By modifying reaction conditions and catalyst choice, researchers were able to increase yield and reduce reaction time significantly.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-4,4-dimethylthiochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between 6-bromo-8-chloro-4,4-dimethylthiochroman and analogous compounds:

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | Br (6), Cl (8), CH₃ (4,4) | Thiochroman core | C₁₁H₁₂BrClS | 307.63 |

| 6-Bromo-4,4-dimethylthiochroman | Br (6), CH₃ (4,4) | Thiochroman core | C₁₁H₁₃BrS | 257.19 |

| 6-Ethynyl-4,4-dimethylthiochroman | C≡CH (6), CH₃ (4,4) | Thiochroman + ethynyl | C₁₃H₁₄S | 202.32 |

| 6-Bromo-8-chloro-isothiochroman-4-one | Br (6), Cl (8), CH₃ (4,4), ketone | Isothiochroman-4-one core | C₉H₆BrClOS | 277.57 |

Key Observations :

- The target compound’s dual halogenation distinguishes it from mono-substituted analogs like 6-bromo-4,4-dimethylthiochroman.

- The ethynyl group in 6-ethynyl-4,4-dimethylthiochroman enables cross-coupling reactions (e.g., Sonogashira), enhancing its utility in drug synthesis .

- The ketone group in 6-bromo-8-chloro-isothiochroman-4-one introduces distinct reactivity, such as nucleophilic addition or redox activity .

Physical and Chemical Properties

Property Trends :

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-bromo-8-chloro-4,4-dimethylthiochroman, and how do reaction conditions influence yield?

- Methodological Answer : The one-pot synthesis method reported by Zhou et al. (2013) for 6-bromo-4,4-dimethylthiochroman can be adapted by introducing a chlorination step at the 8-position. Key considerations:

- Use bromobenzene as a starting material and optimize chlorination via electrophilic substitution (e.g., using Cl2/FeCl3 or N-chlorosuccinimide).

- Monitor temperature (60–80°C) and solvent polarity to minimize side reactions like over-halogenation.

- Reuse byproducts (e.g., HBr or HCl) as catalysts for subsequent steps to improve atom economy .

Q. How can substituent effects (bromo, chloro, dimethyl groups) be characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm substituent positions and steric effects.

- NMR spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C chemical shifts of analogous compounds (e.g., 4,4-dimethylthiochroman derivatives) to identify electronic perturbations from bromo and chloro groups.

- HPLC-MS : Validate purity and detect halogen-specific fragmentation patterns .

Advanced Research Questions

Q. How do conflicting spectral data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Tautomerism or rotameric forms : Use variable-temperature NMR to detect dynamic equilibria.

- Impurity interference : Cross-reference with impurity profiles (e.g., 6-acetyl or 4,4-dimethylthiochroman derivatives) reported in pharmaceutical impurity databases .

- Solvent-dependent shifts : Compare DMSO-d6 vs. CDCl3 spectra to isolate solvent artifacts.

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Conduct accelerated degradation studies:

| Condition | Degradation Pathway | Key Observations |

|---|---|---|

| pH 1–3 (HCl) | Dehalogenation | Loss of Br/Cl via SNAr mechanism |

| pH 10–12 (NaOH) | Thiochromene ring oxidation | Sulfoxide/sulfone formation |

Q. How can regioselectivity challenges in introducing bromo and chloro groups be addressed?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to position halogens.

- Microwave-assisted synthesis : Enhance reaction specificity by reducing thermal side reactions.

- Competitive kinetic studies : Compare halogenation rates (Br vs. Cl) using stopped-flow UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data for thiochroman derivatives?

- Methodological Answer :

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Solubility artifacts : Use DMSO controls to rule out solvent-induced cytotoxicity.

- Metabolic interference : Perform liver microsome studies to identify metabolite-driven effects .

Experimental Design Considerations

Q. What strategies optimize scalability for multistep syntheses of this compound?

- Methodological Answer :

- Flow chemistry : Integrate halogenation and cyclization steps in continuous reactors to reduce intermediate isolation.

- Catalyst recycling : Immobilize FeCl3 or HBr on silica gel for reuse across steps.

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, stoichiometry, and solvent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.